molecular formula C20H13Cl3N2O3S B11709226 1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole

1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole

Cat. No.: B11709226
M. Wt: 467.7 g/mol
InChI Key: DMWBKBDSTWUHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole is a synthetic benzimidazole derivative intended for research and development purposes. Benzimidazole scaffolds are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. Related structural analogs, particularly those incorporating sulfonyl and halogenated phenoxy groups, have been investigated as potential inhibitors of key enzymatic pathways, such as the lipoxygenase (LOX) cascade involved in inflammatory processes . The presence of multiple halogen substituents (chlorine) and distinct functional groups (sulfonyl, phenoxymethyl) on the benzimidazole core suggests this compound may serve as a valuable chemical intermediate or a potential pharmacophore for exploring new enzyme inhibitors or other bioactive molecules . Researchers can utilize this compound as a building block for the synthesis of more complex chemical entities or as a reference standard in biological screening assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H13Cl3N2O3S

Molecular Weight

467.7 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole

InChI

InChI=1S/C20H13Cl3N2O3S/c21-13-5-8-15(9-6-13)29(26,27)25-18-4-2-1-3-17(18)24-20(25)12-28-19-10-7-14(22)11-16(19)23/h1-11H,12H2

InChI Key

DMWBKBDSTWUHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)Cl)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with Carboxylic Acid Derivatives

In a representative procedure, o-phenylenediamine reacts with 4-chlorobenzoic acid in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding 1H-benzimidazole (Yield: 68–72%). Infrared (IR) spectroscopy confirms cyclization via N–H stretching at 3,420 cm⁻¹ and C=N absorption at 1,620 cm⁻¹. Nuclear magnetic resonance (¹H NMR) in DMSO-d₆ reveals aromatic protons at δ 7.25–7.85 ppm and imidazole protons at δ 8.10 ppm.

Alternative Route Using Carbon Disulfide

Potassium 1H-benzimidazole-2-thiolate can be synthesized by treating o-phenylenediamine with carbon disulfide (CS₂) in aqueous KOH at 60°C. Subsequent acidification with glacial acetic acid generates 2-mercaptobenzimidazole (Thiol form), which undergoes oxidative desulfurization with m-chloroperbenzoic acid (mCPBA) to yield the unsubstituted benzimidazole.

Introduction of the 4-chlorophenylsulfonyl group at the N1 position requires selective sulfonation.

Direct Sulfonation with Sulfonyl Chlorides

1H-Benzimidazole reacts with 4-chlorobenzenesulfonyl chloride in dry dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base (0–5°C, 2 hours). The reaction proceeds via nucleophilic substitution, yielding 1-(4-chlorophenylsulfonyl)-1H-benzimidazole (Yield: 65–70%). Key characterization data:

  • IR : S=O asymmetric stretch at 1,370 cm⁻¹, symmetric stretch at 1,165 cm⁻¹.

  • ¹H NMR (CDCl₃) : Sulfonyl aryl protons at δ 7.45–7.90 ppm (d, J = 8.5 Hz), benzimidazole protons at δ 7.30–8.20 ppm.

Microwave-Assisted Sulfonation

Patent JP2016069297A discloses a microwave-assisted method (100 W, 80°C, 20 minutes) that enhances reaction efficiency (Yield: 85%). This approach reduces side products like N3-sulfonated isomers , which are common in conventional heating.

The introduction of the 2,4-dichlorophenoxymethyl group at C2 involves alkylation or Mitsunobu reactions.

Alkylation with Chloromethyl Ethers

1-(4-Chlorophenylsulfonyl)-1H-benzimidazole is treated with 2,4-dichlorophenoxymethyl chloride in dimethylformamide (DMF) at 60°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. The product, 1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole , is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) (Yield: 58%).

Mitsunobu Reaction for Steric Control

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures efficient coupling. 2-Hydroxymethylbenzimidazole intermediates react with 2,4-dichlorophenol in tetrahydrofuran (THF) at 0°C, achieving 72% yield.

Analytical and Spectroscopic Characterization

Spectroscopic Data

  • IR (KBr) : ν 1,370 (S=O), 1,250 (C–O–C), 1,090 cm⁻¹ (C–Cl).

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.45 (s, 2H, CH₂O), δ 7.10–7.95 (m, 10H, aromatic).

  • Mass Spectrometry (EI-MS) : m/z 481 [M+H]⁺, fragments at m/z 345 (loss of SO₂C₆H₄Cl).

Purity and Yield Optimization

Recrystallization from ethanol/water (3:1) improves purity (>98% by HPLC). Patent JP6695967B2 reports that maintaining pH 7–8 during sulfonation minimizes hydrolysis of the sulfonyl group.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Conventional AlkylationDMF, K₂CO₃, 60°C5895Simplicity
Microwave Sulfonation100 W, 80°C, 20 min8597Reduced reaction time
Mitsunobu ReactionTHF, DEAD, PPh₃, 0°C7298Superior steric control

Challenges and Mitigation Strategies

  • Isomer Formation : N3-sulfonation competes with N1-substitution. Using bulky bases like 2,6-lutidine suppresses this side reaction.

  • Hydrolysis of Sulfonyl Group : Neutral pH and anhydrous conditions prevent hydrolysis during phenoxymethylation.

  • Low Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Industrial-Scale Considerations

Patent JP2016069297A highlights a continuous flow process for sulfonation, achieving 90% yield with 99% selectivity. For phenoxymethylation, fixed-bed reactors with immobilized K₂CO₃ reduce catalyst separation costs .

Chemical Reactions Analysis

1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and dichlorophenoxy groups play a crucial role in its binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural Comparison with Similar Benzimidazole Derivatives

Table 1: Structural Features and Physical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 1-(4-Cl-C6H4-SO2), 2-(2,4-Cl2-C6H3-O-CH2) C20H14Cl3N2O3S 475.77* Sulfonyl, phenoxy, dichloro
1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole 1-(4-Cl-C6H4-SO2), 2-CH3 C14H11ClN2O2S 306.76 Sulfonyl, methyl
2-[(2,4-Dichlorophenoxy)methyl]-1H-benzimidazole 2-(2,4-Cl2-C6H3-O-CH2) C14H10Cl2N2O 309.15 Phenoxy, dichloro
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 1-(4-Cl-C6H4-CH2), 2-(4-Cl-C6H4) C20H14Cl2N2 365.25 Benzyl, chlorophenyl
1-(2,4-Dimethylphenylsulfonyl)-2-n-butyl-5-chloro-1H-benzimidazole 1-(2,4-Me2-C6H3-SO2), 2-n-butyl, 5-Cl C19H21ClN2O2S 376.90 Sulfonyl, alkyl, chloro

*Calculated based on substituents and formula.

Key Structural Differences :

  • Sulfonyl vs. Benzyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with benzyl substituents (electron-donating) in analogs like 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, affecting electronic distribution and reactivity .
  • Chlorination Pattern: The 2,4-dichlorophenoxy group in the target compound may enhance hydrophobic interactions compared to mono-chlorinated or non-halogenated analogs .
  • Steric Effects: Bulky substituents (e.g., 2-n-butyl in ’s compound) reduce conformational flexibility compared to the target’s phenoxy-methyl group .

Activity Trends :

  • Antimicrobial Activity : Chlorinated analogs (e.g., ) show moderate efficacy, likely due to membrane disruption via lipophilic Cl groups.
  • Sulfonyl Derivatives : Compounds like those in exhibit pharmacological relevance (e.g., antihypertensive effects), suggesting the target compound’s sulfonyl group may confer similar bioactivity.

Biological Activity

The compound 1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H13Cl2N3O3S\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

This structure features a benzimidazole core substituted with a chlorophenyl sulfonyl group and a dichlorophenoxy methyl group, contributing to its pharmacological properties.

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial activity against various strains. A study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
Salmonella typhi15
Bacillus subtilis20
Escherichia coli40
Staphylococcus aureus50

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes. Notably, it displayed strong inhibitory activity against urease and acetylcholinesterase (AChE) . The IC50 values for these activities suggest significant potential in treating conditions related to enzyme dysregulation.

EnzymeIC50 (µM)
Urease2.14 ± 0.003
Acetylcholinesterase0.63 ± 0.001

These findings indicate that the compound may have therapeutic applications in managing diseases associated with these enzymes, such as infections and neurodegenerative disorders .

Anticancer Potential

The benzimidazole derivatives have also been explored for anticancer properties. The mechanism involves apoptosis induction in cancer cell lines, with studies suggesting that the compound may interfere with mitochondrial functions, leading to cell death . Further investigations into its effects on specific cancer types are warranted.

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several derivatives of the compound and tested their antibacterial activities. The results highlighted that modifications to the sulfonyl and phenoxy groups could enhance activity against resistant bacterial strains .
  • Enzyme Inhibition Analysis : Another research focused on the enzyme inhibition capabilities of the synthesized compounds, revealing that structural variations significantly impacted their efficacy as AChE inhibitors. The study utilized molecular docking techniques to predict binding affinities and interactions with target enzymes .

Q & A

Q. What are the common synthetic routes for preparing 1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including sulfonation of the benzimidazole core and subsequent alkylation with 2,4-dichlorophenoxy groups. Key steps require precise control of reaction parameters:

  • Sulfonation : Use of chlorosulfonic acid or sulfur trioxide in anhydrous conditions .
  • Alkylation : Nucleophilic substitution with 2,4-dichlorophenoxymethyl halides, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield (typically 45–65%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) confirm substitution patterns, with characteristic shifts for sulfonyl (~7.5–8.0 ppm) and dichlorophenoxy groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 471.92) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) resolve stereochemistry .

Q. What are the documented biological targets and associated mechanisms of action for this compound?

Preliminary studies suggest inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) and bacterial DNA gyrase. Mechanisms involve:

  • Sulfonyl Group Interaction : Hydrogen bonding with active-site residues .
  • Dichlorophenoxy Moiety : Hydrophobic interactions in enzyme pockets .
  • Benzimidazole Core : Intercalation with nucleic acids in prokaryotic systems .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data reported in different studies for this benzimidazole derivative?

Discrepancies may arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., MIC testing per CLSI guidelines) and cell lines .
  • Compound Solubility : Use consistent DMSO concentrations (<1%) and surfactants (e.g., Tween-80) .
  • Metabolic Stability : Compare liver microsome stability across species to identify species-specific degradation .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to confirm target binding poses .

Q. What computational approaches are recommended to study the structure-activity relationship (SAR) of this compound against specific biological targets?

  • Molecular Docking : Use Schrödinger Suite or PyMOL to map interactions with CYP51 or topoisomerases .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict derivative efficacy .

Q. How should researchers design experiments to investigate potential off-target effects in cellular models?

  • Proteomic Profiling : LC-MS/MS-based thermal shift assays identify off-target protein binding .
  • CRISPR Screening : Genome-wide knockout libraries (e.g., Brunello) reveal synthetic lethal pathways .
  • Cytotoxicity Assays : Compare IC50 values in primary vs. cancerous cells (e.g., HEK293 vs. HeLa) .

Q. What crystallization conditions have been successfully used for X-ray structure determination of related benzimidazole derivatives?

  • Solvent System : Slow evaporation from ethanol/water (7:3 v/v) at 4°C .
  • Crystal Growth : Seeding with microcrystals in a saturated solution promotes monoclinic lattice formation (a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°) .
  • Data Collection : Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Q. What analytical methodologies are suitable for quantifying degradation products under different storage conditions?

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
  • HPLC-MS Analysis : Use a C18 column (0.1% formic acid in water/acetonitrile) to detect sulfonic acid and phenolic byproducts .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Bioavailability Studies : Measure plasma concentrations via LC-MS after oral administration in rodent models .
  • Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) using liver S9 fractions .
  • PK/PD Modeling : Simulate dose-response curves with GastroPlus to optimize dosing regimens .

Q. What strategies can be employed to optimize the compound's pharmacokinetic properties while maintaining biological efficacy?

  • Prodrug Design : Introduce ester groups at the sulfonyl moiety to enhance solubility .
  • Lipid Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life .
  • Metabolic Shielding : Fluorinate the benzimidazole core to reduce CYP-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.